Distinguishing the Active Principle from its Analytical Anchor: A Deep Dive into Daclatasvir API and its Deuterated Diastereomeric Internal Standard
Distinguishing the Active Principle from its Analytical Anchor: A Deep Dive into Daclatasvir API and its Deuterated Diastereomeric Internal Standard
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the realm of quantitative bioanalysis, the precision of pharmacokinetic and toxicokinetic data is fundamentally reliant on the meticulous selection and application of an appropriate internal standard (IS). This guide provides a comprehensive technical exploration of Daclatasvir, a potent direct-acting antiviral agent, and its corresponding stable isotope-labeled internal standard, Daclatasvir SRRS isomer-d6. Moving beyond a superficial comparison, we will dissect the critical differences in their stereochemistry and isotopic composition, elucidate the profound impact of these differences on analytical performance, and provide a field-proven experimental protocol for their use in a regulated bioanalytical setting. This document is intended for scientists and researchers who demand not just a method, but a thorough understanding of the principles that ensure data integrity.
Foundational Understanding: The Role and Mechanism of Daclatasvir
Daclatasvir is a highly effective antiviral medication used in combination therapies to treat chronic hepatitis C virus (HCV) infection.[1][2][3] Its therapeutic effect stems from its function as a direct-acting antiviral agent that specifically inhibits the HCV non-structural protein 5A (NS5A).[4][5][6] NS5A is a multifunctional phosphoprotein essential for the virus's life cycle, playing critical roles in both viral RNA replication and the assembly of new virions.[3][7] By binding to the N-terminus of NS5A, Daclatasvir induces conformational changes that disrupt the protein's normal functions, effectively shutting down the viral replication machinery.[5]
Pharmacokinetically, Daclatasvir exhibits a bioavailability of 67%, is highly protein-bound (~99%), and is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[1] These properties necessitate the development of robust and sensitive bioanalytical methods to accurately quantify its concentration in complex biological matrices like human plasma, which is crucial for drug development, clinical trials, and therapeutic drug monitoring.
The Cornerstone of Quantitative Bioanalysis: The Internal Standard
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs in biological fluids due to its high sensitivity and selectivity.[8] However, the analytical process is susceptible to variability from multiple sources, including sample preparation, injection volume inconsistencies, and matrix effects.[9][10] Matrix effects, where co-eluting endogenous components from the biological sample suppress or enhance the ionization of the analyte, are a particularly insidious source of error.[10]
An internal standard (IS) is a compound of known concentration added to every sample, including calibration standards, quality controls (QCs), and unknown study samples, at the earliest stage of sample preparation.[9][11] Its purpose is to mimic the analyte's behavior throughout the entire analytical workflow. By calculating the ratio of the analyte's peak area to the IS's peak area, any variability affecting both compounds is normalized, thereby dramatically improving the accuracy and precision of the final concentration measurement.[9][10][11]
The ideal IS is a stable isotope-labeled (SIL) version of the analyte.[12][13] A SIL-IS is chemically identical to the analyte, ensuring it has the same extraction recovery, chromatographic retention time, and ionization efficiency.[10][14] The mass difference from the incorporated stable isotopes (e.g., ²H or Deuterium, ¹³C, ¹⁵N) allows it to be distinguished by the mass spectrometer.[13][15]
Daclatasvir API vs. Daclatasvir SRRS Isomer-d6: A Tale of Two Molecules
The distinction between the Daclatasvir Active Pharmaceutical Ingredient (API) and its commonly used internal standard is nuanced and critical for any analyst to understand. The difference lies in two key molecular attributes: stereochemistry and isotopic labeling .
-
Daclatasvir API: The therapeutically active molecule is a specific stereoisomer. Its full chemical name reveals four chiral centers, all in the S configuration. It is the (2S,2'S)...[(2S,2'S)...] isomer.
-
Daclatasvir SRRS Isomer-d6: This molecule is fundamentally different in two ways:
-
Stereochemistry (SRRS): It is a diastereomer of the active API.[16][17][18] Two of the four chiral centers are inverted relative to the API. While it shares the same molecular formula and mass as the API (before deuteration), its three-dimensional structure is different. This can lead to subtle differences in physicochemical properties and chromatographic behavior.
-
Isotopic Labeling (-d6): Six hydrogen atoms within the molecule have been replaced with deuterium atoms.[19] This increases the molecular weight by approximately 6 Daltons, providing the necessary mass shift for differentiation in the mass spectrometer without significantly altering its chemical properties.
-
The use of a deuterated diastereomer (SRRS-d6) instead of a deuterated version of the API itself (SSSS-d6) is a practical choice often dictated by synthetic accessibility and cost. While a deuterated API is the theoretical "gold standard," a deuterated diastereomer is considered a highly robust and acceptable alternative, far superior to using a non-isotopically labeled structural analog. It effectively co-elutes and corrects for matrix effects, which is the primary function of a SIL-IS.[14]
Data Presentation: Head-to-Head Comparison
| Property | Daclatasvir API (SSSS Isomer) | Daclatasvir SRRS Isomer-d6 (Internal Standard) |
| Role | Active Pharmaceutical Ingredient (Analyte) | Internal Standard for Bioanalytical Quantification |
| Chemical Name | Dimethyl N,N'-([1,1'-biphenyl]-4,4'-diylbis{1H-imidazole-5,2-diyl-[(2S)-pyrrolidine-2,1-diyl] [(2S)-3-methyl-1-oxobutane-1,2-diyl]})dicarbamate[1] | A deuterated diastereomer of the API |
| Molecular Formula | C₄₀H₅₀N₈O₆[1][3] | C₄₀H₄₄D₆N₈O₆ |
| Molecular Weight | 738.89 g/mol [20] | Approx. 744.93 g/mol |
| Stereochemistry | SSSS configuration at the four chiral centers | SRRS configuration at the four chiral centers[17][18] |
| Function in Assay | The compound to be measured and quantified. | The reference compound added at a fixed concentration to correct for analytical variability.[11] |
| Behavior in LC | Elutes at a specific retention time (t_R). | Designed to co-elute with the API (t_R' ≈ t_R) to ensure both experience identical matrix conditions.[14] |
| Behavior in MS | Monitored via a specific precursor → product ion transition (m/z). | Monitored via a mass-shifted precursor → product ion transition (m/z + 6). |
Visualization: Structural and Functional Differences
Diagram 1: Chemical Structures
Caption: Core molecular differences between the analyte and internal standard.
Experimental Protocol: Quantifying Daclatasvir in Human Plasma via LC-MS/MS
This protocol outlines a robust, validation-ready method for the determination of Daclatasvir in human plasma, grounded in regulatory expectations from agencies like the FDA and EMA.[21][22][23]
Objective
To accurately and precisely quantify the concentration of Daclatasvir in human plasma over a specified linear range using the stable isotope-labeled internal standard, Daclatasvir SRRS isomer-d6.
Materials and Instrumentation
-
Reference Standards: Daclatasvir API, Daclatasvir SRRS isomer-d6 (IS).
-
Reagents: Acetonitrile (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm), Control Human Plasma (K₂EDTA).
-
Instrumentation: UPLC System (e.g., Waters Acquity, Sciex Exion) coupled to a Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-XS).
Step-by-Step Methodology
-
Preparation of Stock and Working Solutions:
-
Rationale: To create concentrated solutions from which all subsequent calibration standards and QCs are prepared. Using a solvent like methanol or DMSO ensures full dissolution.
-
Procedure:
-
Prepare 1.00 mg/mL stock solutions of Daclatasvir (Stock A) and the IS (Stock IS) in methanol.
-
From Stock A, perform serial dilutions in 50:50 acetonitrile:water to create working standard solutions for spiking calibration curve (CC) standards.
-
From a separate weighing of Stock A, prepare working solutions for spiking Quality Control (QC) samples.
-
Dilute Stock IS to a final working concentration (e.g., 100 ng/mL) in acetonitrile. This is the Protein Precipitation/IS Spiking Solution.
-
-
-
Preparation of Calibration Curve (CC) and Quality Control (QC) Samples:
-
Rationale: To create a set of matrix-matched standards with known concentrations to build a regression curve, and to prepare independent samples (QCs) to verify the accuracy and precision of the method.
-
Procedure:
-
Spike 5 µL of the appropriate Daclatasvir working standard solution into 95 µL of control human plasma to achieve final concentrations for an 8-point calibration curve (e.g., 5, 10, 50, 200, 500, 1000, 2000, 4000 ng/mL).
-
Prepare QCs at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
-
-
-
Sample Extraction (Protein Precipitation):
-
Rationale: This is a rapid and effective method to remove the majority of plasma proteins, which can interfere with the analysis and foul the LC-MS system. The IS is added here to account for any analyte loss during this and subsequent steps.[10]
-
Procedure:
-
Aliquot 100 µL of each sample (CC, QC, blank, or unknown study sample) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the Protein Precipitation/IS Spiking Solution (acetonitrile containing the IS) to each tube.
-
Vortex vigorously for 30 seconds to ensure complete protein precipitation and mixing.
-
Centrifuge at >10,000 x g for 5 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for injection.
-
-
Visualization: Bioanalytical Workflow
Diagram 2: LC-MS/MS Experimental Workflow
Caption: Step-by-step workflow for sample analysis.
Optimized LC-MS/MS Conditions
| Parameter | Setting | Rationale |
| UPLC Column | C18, 50 x 2.1 mm, 1.8 µm | Provides excellent retention and peak shape for moderately hydrophobic molecules like Daclatasvir.[24] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid promotes protonation [M+H]⁺ for efficient ESI+ ionization.[25] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a strong organic solvent for eluting the analyte. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column, providing good efficiency and speed. |
| Gradient | 10% B to 95% B over 2.5 min | A rapid gradient allows for efficient elution and a short run time, increasing throughput. |
| Injection Volume | 5 µL | A small volume minimizes potential matrix effects while maintaining sensitivity. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Daclatasvir contains multiple basic nitrogen atoms that are readily protonated. |
| MRM Transition (Daclatasvir) | Q1: m/z 739.4 → Q3: m/z 339.3 | Specific precursor-to-product transition for unambiguous quantification.[25] |
| MRM Transition (IS) | Q1: m/z 745.4 → Q3: m/z 339.3 | Precursor is shifted by +6 Da due to deuteration; the fragment ion is often identical if the label is not on the fragmented portion. |
Data Analysis and Acceptance Criteria
-
A calibration curve is constructed by plotting the peak area ratio (Daclatasvir/IS) against the nominal concentration of Daclatasvir.
-
A weighted (1/x²) linear regression is applied to the data.
-
For a run to be accepted, at least 75% of the non-zero CC standards must be within ±15% of their nominal values (±20% at the LLOQ).
-
At least 67% of the QCs must be within ±15% of their nominal values, with at least 50% at each concentration level meeting this criterion.
Visualization: The Principle of Internal Standard Correction
Diagram 3: Logic of IS Correction
Caption: How the ratio of analyte to IS corrects for signal fluctuations.
Conclusion: Ensuring Data Fidelity
The distinction between the Daclatasvir API and its deuterated diastereomeric internal standard is not merely academic; it is central to the acquisition of reliable bioanalytical data. The API is the therapeutic entity under investigation, while the Daclatasvir SRRS isomer-d6 serves as its analytical counterpart, an essential tool designed to navigate and correct for the inherent variability of the LC-MS/MS process. By possessing nearly identical physicochemical properties but a distinct mass, the SIL-IS ensures that matrix effects, extraction inconsistencies, and instrument drift, which affect the analyte, are mirrored and subsequently nullified through ratiometric analysis. Understanding this relationship and implementing it within a rigorously validated framework, as described in this guide, is the hallmark of sound scientific practice and a prerequisite for generating data worthy of supporting critical drug development decisions.
References
-
Daclatasvir - Wikipedia. [Link]
-
Daclatasvir: Uses & Dosage | MIMS Singapore. [Link]
-
Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone. [Link]
-
What is the mechanism of Daclatasvir Dihydrochloride? - Patsnap Synapse. [Link]
-
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? - BioPharma Services. [Link]
-
Internal Standards for Quantitative LC-MS Bioanalysis | Request PDF - ResearchGate. [Link]
-
Sofosbuvir and daclatasvir - PMC - NIH. [Link]
-
Daclatasvir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Using Stable Isotope Labeling with 34S for Pharmacokinetic and Biodistribution Studies. [Link]
-
Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification - Oriental Journal of Chemistry. [Link]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed. [Link]
-
Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed. [Link]
-
DAKLINZA (daclatasvir) tablets - accessdata.fda.gov. [Link]
-
Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study - PubMed. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube. [Link]
-
Development and validation of sensitive and rapid UPLC-MS/MS method for quantitative determination of daclatasvir in human plasma: Application to a bioequivalence study - ResearchGate. [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis - European Medicines Agency. [Link]
-
Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - MDPI. [Link]
-
USFDA guidelines for bioanalytical method validation. [Link]
-
The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays - IRL @ UMSL. [Link]
-
Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed. [Link]
-
Daclatasvir | C40H50N8O6 | CID 25154714 - PubChem. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
The in vitro antiviral activity of the anti-hepatitis C virus (HCV) drugs daclatasvir and sofosbuvir against SARS-CoV-2. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets - PMC - NIH. [Link]
-
Buy Daclatasvir dihydrochloride API Raw Material - Bulat Pharmaceutical. [Link]
-
Compound: DACLATASVIR (CHEMBL2023898) - ChEMBL - EMBL-EBI. [Link]
-
206843Orig1s000 - accessdata.fda.gov. [Link]
-
Stable Labeled Isotopes as Internal Standards: A Critical Review - Crimson Publishers. [Link]
-
Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets. [Link]
-
LC/MS spectrum and fragmentation pattern of IMP-A - ResearchGate. [Link]
-
UPLC-MS/MS Method for the Simultaneous Quantification of Sofosbuvir, Sofosbuvir Metabolite (GS-331007) and Daclatasvir in Plasma of HIV/HCV Co-Infected Patients - PubMed. [Link]
-
Daclatasvir SRRS Isomer | C40H50N8O6 | CID 56843380 - PubChem. [Link]
-
BIO-Analytical Method Development and Validation By LC/MS/MS Technique. [Link]
-
DACLATASVIR SRRS ISOMER - gsrs. [Link]
-
The Development of A New Validated HPLC and Spectrophotometric Methods for the Simultaneous Determination of Daclatasvir and Sofosbuvir: Antiviral Drugs - Fortune Journals. [Link]
-
Daclatasvir SRRS Isomer - Inxight Drugs. [Link]
Sources
- 1. Daclatasvir - Wikipedia [en.wikipedia.org]
- 2. Sofosbuvir and daclatasvir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 1009119-64-5: Daclatasvir | CymitQuimica [cymitquimica.com]
- 4. mims.com [mims.com]
- 5. What is the mechanism of Daclatasvir Dihydrochloride? [synapse.patsnap.com]
- 6. Daclatasvir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. Daclatasvir | C40H50N8O6 | CID 25154714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. BIO-Analytical Method Development and Validation By LC/MS/MS Technique | Journal of Neonatal Surgery [jneonatalsurg.com]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. biopharmaservices.com [biopharmaservices.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. crimsonpublishers.com [crimsonpublishers.com]
- 16. Daclatasvir SRRS Isomer | C40H50N8O6 | CID 56843380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. GSRS [gsrs.ncats.nih.gov]
- 18. Daclatasvir SRRS Isomer [drugs.ncats.io]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Compound: DACLATASVIR (CHEMBL2023898) - ChEMBL [ebi.ac.uk]
- 21. ema.europa.eu [ema.europa.eu]
- 22. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 23. resolvemass.ca [resolvemass.ca]
- 24. researchgate.net [researchgate.net]
- 25. UPLC-MS/MS method for the simultaneous quantification of sofosbuvir, sofosbuvir metabolite (GS-331007) and daclatasvir in plasma of HIV/HCV co-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
